tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Overview
Description
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C13H25NO6 and a molecular weight of 291.34 g/mol . It is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Mechanism of Action
Target of Action
The primary target of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is pathogenic enzymes . These enzymes play a crucial role in the growth and activity of pathogens, making them a key target for this compound .
Mode of Action
This compound interacts with its targets by leveraging its distinctive molecular arrangement . This interaction unleashes a targeted assault on the pathogenic enzymes, effectively thwarting their growth and activity .
Biochemical Pathways
This compound affects the biochemical pathways related to glycoprotein processing within cells . By inhibiting glycosylation, it impacts protein function and disrupts the normal functioning of the pathogens .
Result of Action
The result of the compound’s action is the inhibition of pathogenic enzyme activity . This leads to a decrease in the growth and activity of the pathogens, thereby helping to combat diseases caused by these pathogens .
Biochemical Analysis
Biochemical Properties
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound is known to interact with enzymes such as β-hexosaminidase, which catalyzes the hydrolysis of β-glycosidically linked N-acetylglucosamine residues. The interaction between this compound and β-hexosaminidase is crucial for studying the enzyme’s activity and specificity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of glycosyltransferases, which are enzymes involved in the synthesis of glycoproteins and glycolipids. By altering the activity of these enzymes, this compound can impact the glycosylation patterns of proteins and lipids, thereby influencing cell function and signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with glycosidases and glycosyltransferases. The compound acts as a substrate analog, mimicking the natural substrates of these enzymes. This allows researchers to study the enzyme’s binding sites, catalytic mechanisms, and substrate specificity. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism .
Preparation Methods
The synthesis of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying carbohydrate-protein interactions. In medicine, it is used in the development of new therapeutic agents and diagnostic tools .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylbutan-2-yloxy)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO6/c1-5-13(3,4)20-12-9(14-7(2)16)11(18)10(17)8(6-15)19-12/h8-12,15,17-18H,5-6H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIORCOXJLIBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654936 | |
Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262849-66-1 | |
Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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